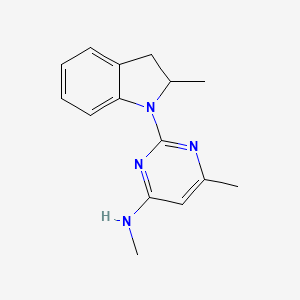![molecular formula C16H24N2O B14797208 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide is an organic compound with a complex structure It contains a cyclopropyl group, a methyl group, and a 4-methylphenyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps. One common approach is to start with the appropriate cyclopropyl and methyl-substituted precursors. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired amide bond. For example, the reaction might involve the use of trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine product.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of biochemical pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects. The pathways involved may include modulation of biochemical processes or inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
2-amino-N-cyclopropyl-3-methyl-N-[(4-chlorophenyl)methyl]butanamide: Another similar compound with a chlorine substitution on the phenyl ring.
Uniqueness
What sets 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in research settings where specific interactions are desired.
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-8-9-14)10-13-6-4-12(3)5-7-13/h4-7,11,14-15H,8-10,17H2,1-3H3 |
Clave InChI |
UVAPSFMVSQCWIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)



![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
